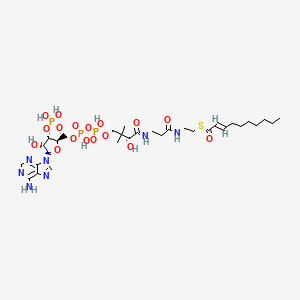
trans-Dec-2-enoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-dec-2-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-dec-2-enoic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A and a trans-2-decenoic acid. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Chemical Properties and Structure
Trans-dec-2-enoyl-CoA is classified as a medium-chain fatty acyl-CoA with the molecular formula C31H52N7O17P3S and a molecular weight of approximately 919.8 g/mol. It is formed through the condensation of coenzyme A with trans-dec-2-enoic acid, resulting in a monounsaturated fatty acyl-CoA derivative .
Metabolic Roles
This compound plays a crucial role in several metabolic pathways:
- Fatty Acid β-Oxidation : It is an intermediate in the β-oxidation pathway, where it undergoes further transformations to produce energy. The enzyme enoyl-CoA hydratase catalyzes the hydration of this compound to produce 3-hydroxyacyl-CoA, which is essential for subsequent oxidative steps .
- Synthesis of Very Long-Chain Fatty Acids (VLCFAs) : this compound is involved in the synthesis of VLCFAs, which are critical for cellular functions, including membrane structure and signaling . The enzyme trans-2-enoyl-CoA reductase (TER) facilitates the saturation of VLCFAs from their unsaturated precursors .
Role in Embryonic Development
Research indicates that genetic modifications affecting enzymes related to this compound lead to significant developmental issues. For instance, knockout studies on the Mecr gene in mice revealed that its inactivation resulted in embryonic lethality due to disrupted fatty acid metabolism . This underscores the importance of this compound in embryonic development through its metabolic pathways.
Impact on Seedling Development
In plant biology, alterations in enoyl-CoA hydratase activity have been linked to seedling development. Mutant analyses demonstrated that disruptions in this enzyme's function led to toxic effects on seedlings due to impaired lipid mobilization and energy production . These findings highlight the relevance of this compound in plant metabolism and growth.
Implications for Human Health
Studies have shown that this compound and related metabolites are present in human tissues, suggesting potential roles in human health and disease. For example, its involvement in sphingolipid metabolism has implications for understanding various metabolic disorders .
Summary of Applications
| Application Area | Description |
|---|---|
| Fatty Acid Metabolism | Intermediate in β-oxidation; essential for energy production |
| VLCFA Synthesis | Involved in the synthesis of VLCFAs critical for cellular functions |
| Developmental Biology | Key role in embryonic development and seedling growth |
| Human Health Implications | Potential links to metabolic disorders through sphingolipid metabolism |
Propriétés
Formule moléculaire |
C31H52N7O17P3S |
|---|---|
Poids moléculaire |
919.8 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h10-11,18-20,24-26,30,41-42H,4-9,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b11-10+/t20-,24-,25-,26+,30-/m1/s1 |
Clé InChI |
MGNBGCRQQFMNBM-YJHHLLFWSA-N |
SMILES isomérique |
CCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















